Para-Terphenyle

P-terphenyls are a class of organic compounds characterized by two benzene rings linked through phenyl groups, forming a core structure with alternating single and double bonds. These molecules exhibit unique electronic properties due to their extended conjugation system, making them valuable in various applications such as organic electronics, photovoltaics, and sensors.

Structurally, P-terphenyls consist of three aromatic rings connected at the para position, where one of the benzene rings is replaced by a phenyl ring. This design allows for the alignment of their electronic orbitals, enhancing their ability to participate in electron transfer processes. Due to their high stability and rigidity, these compounds are often used as building blocks in the synthesis of more complex organic materials.

In the field of optoelectronics, P-terphenyls can serve as efficient charge transport layers in organic light-emitting diodes (OLEDs) and solar cells. Their ability to absorb and emit light across a wide range of wavelengths makes them suitable for photodetection and fluorescence applications. Additionally, their use in sensor technology benefits from their sensitivity to environmental changes, particularly in detecting gases and solvents.

Overall, P-terphenyls offer versatile functionalities that make them indispensable in both fundamental research and industrial applications within the realm of organic chemistry.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

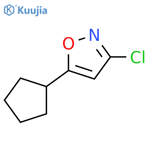

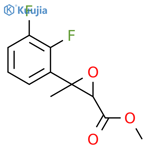

|

[p-Terphenyl]-2',3',4,4'',5',6'-hexol; 2',3',4,4''-Tetra-Me ether | 1812891-76-1 | C22H22O6 |

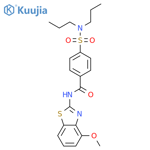

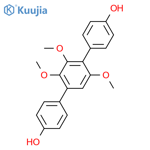

|

[1,1':4',1''-Terphenyl]-2',3',4,4'',5'-pentol; 2',3',5'-Tri-Me ether | 59914-89-5 | C21H20O5 |

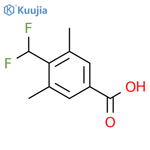

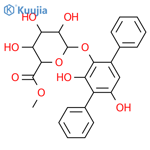

|

[1,1':4',1''-Terphenyl]-2',3',5'-triol; 2'-O-(6-O-Methyl-β-D-glucuronopyranoside) | 1569310-30-0 | C25H24O9 |

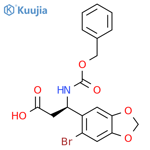

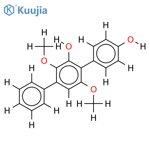

|

P-Quaterphenyl | 135-70-6 | C24H18 |

|

4''deoxyterphenyllin | 59904-04-0 | C20H18O4 |

|

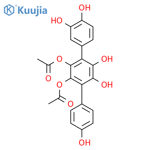

2',3'-diacetoxy-3,4,5',6',4''-pentahydroxy-p-terphenyl | 111216-43-4 | C22H18O9 |

|

[1,1′:4′,1′′-Terphenyl]-4,4′′-dicarboxaldehyde, 2′,3′,5′,6′-tetramethyl- (9CI) | 850559-54-5 | C24H22O2 |

|

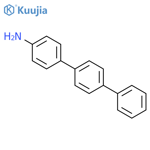

4-Amino-p-terphenyl | 7293-45-0 | C18H15N |

|

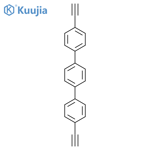

1,4-Bis(4-ethynylphenyl)benzene | 47230-46-6 | C22H14 |

|

TPDC-2CH3 | 115213-33-7 | C22H18O4 |

Verwandte Literatur

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

Empfohlene Lieferanten

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte